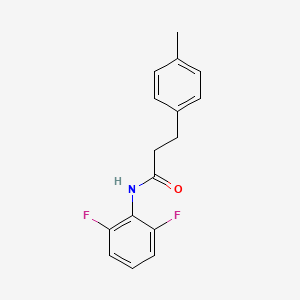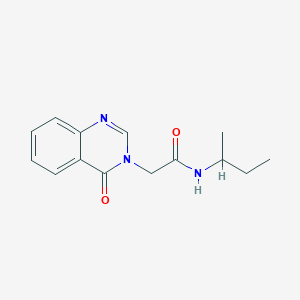
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Wirkmechanismus
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling and has been implicated in the pathogenesis of B-cell malignancies. ITK and TXK are involved in T-cell receptor signaling and have been implicated in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting these kinases, N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can modulate immune responses and potentially treat these diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have potent inhibitory effects on BTK, ITK, and TXK kinases in vitro and in vivo. In preclinical studies, N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has demonstrated anti-tumor activity in various cancer models, including lymphoma and leukemia. N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has also shown efficacy in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its potent and selective inhibition of BTK, ITK, and TXK kinases. This specificity can reduce the potential for off-target effects and increase the therapeutic index of the compound. However, one of the limitations of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is its limited solubility, which can affect its bioavailability and pharmacokinetics. This limitation can be overcome by formulating the compound in a suitable vehicle or by modifying its chemical structure.
Zukünftige Richtungen
There are several future directions for the development of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis or type 1 diabetes. Additionally, the development of more potent and selective analogs of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can improve its therapeutic potential and reduce its limitations.
Conclusion:
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is a promising small molecule inhibitor that has shown potent inhibition of BTK, ITK, and TXK kinases. This compound has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The synthesis method of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been optimized to increase its yield and purity. N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its development. Further research is needed to fully understand the therapeutic potential of N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-(sec-butyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has shown potent inhibition of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of immune responses and have been implicated in the pathogenesis of various diseases.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-3-11(2)17-15(19)12-4-5-13(16)14(10-12)23(20,21)18-6-8-22-9-7-18/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPWRTPKFGCJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-amino-N-(4-bromo-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441241.png)
![1-(4-chlorophenyl)-5-[(1-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B4441243.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4441256.png)
![1-[(dimethylamino)sulfonyl]-N-(2-isopropylphenyl)-4-piperidinecarboxamide](/img/structure/B4441260.png)

![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441278.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)


![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4441328.png)
![3-amino-N-(2,6-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441337.png)
![1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4441338.png)